

An In-Depth Technical Guide to 1,1,2-Trichlorohex-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2-Trichlorohex-1-ene

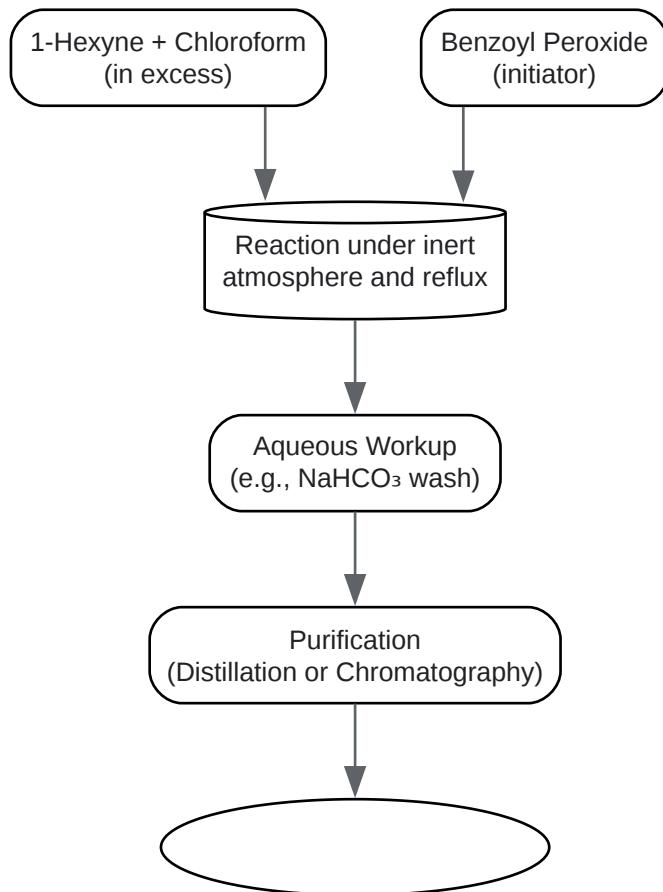
Cat. No.: B15468732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1,2-trichlorohex-1-ene**, detailing its chemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. The guide also explores the broader context of chlorinated alkenes in biological systems, offering insights relevant to toxicology and drug development.

Core Molecular Data


1,1,2-Trichlorohex-1-ene is a chlorinated alkene with the molecular formula C₆H₉Cl₃.^[1] Its structure consists of a six-carbon chain with a double bond at the first carbon position, substituted with three chlorine atoms at positions 1, 1, and 2.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ Cl ₃	[1]
Molecular Weight	187.5 g/mol	[1]
CAS Number	53977-99-4	[1]
Canonical SMILES	CCCCC(=C(Cl)Cl)Cl	[1]
InChI	InChI=1S/C6H9Cl3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3	[1]

Experimental Protocols: Synthesis

A plausible method for the synthesis of **1,1,2-trichlorohex-1-ene** is the free-radical addition of chloroform to 1-hexyne. This type of reaction is known to proceed via a radical chain mechanism, often initiated by peroxides.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1,1,2-Trichlorohex-1-ene**.

Detailed Methodology

Materials:

- 1-Hexyne

- Chloroform (reagent grade, stabilized)
- Benzoyl peroxide (or other suitable radical initiator)
- Anhydrous solvent (e.g., carbon tetrachloride, if chloroform is not the solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation/chromatography

Procedure:

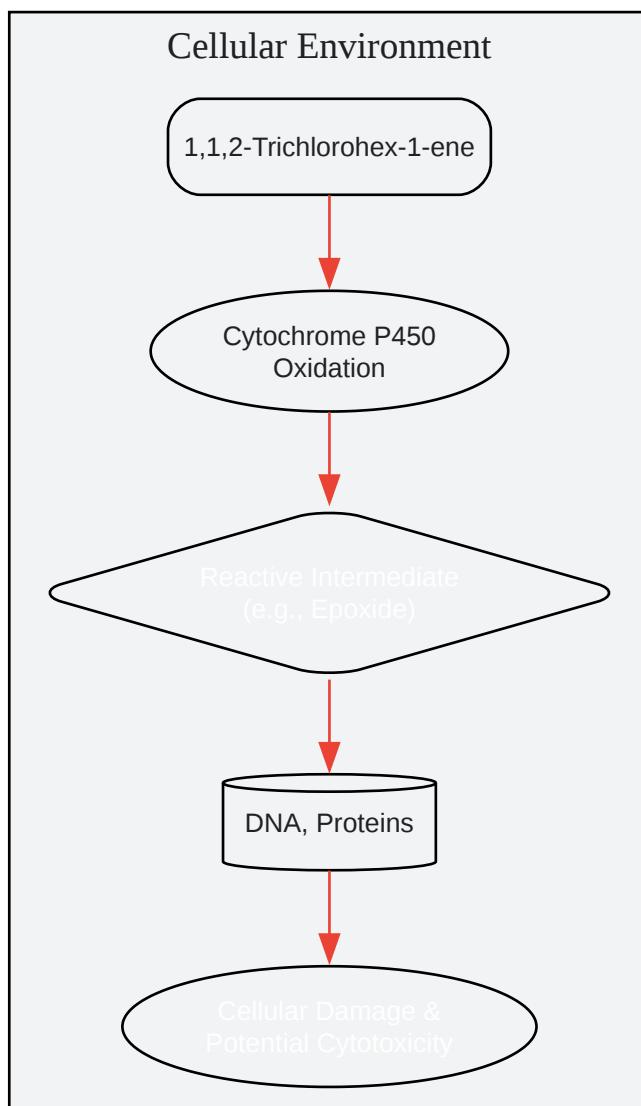
- Reaction Setup: A round-bottom flask is charged with 1-hexyne and a significant excess of chloroform, which can also serve as the solvent. The flask is equipped with a reflux condenser and a nitrogen or argon inlet to maintain an inert atmosphere.
- Initiation: A catalytic amount of benzoyl peroxide is added to the reaction mixture. The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess chloroform can be removed by rotary evaporation. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **1,1,2-trichlorohex-1-ene**.

Spectroscopic and Physical Properties (Predicted)

While specific experimental spectra for **1,1,2-trichlorohex-1-ene** are not readily available in the searched literature, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Predicted Features
¹ H NMR	Signals corresponding to the butyl chain (CH ₃ , CH ₂ , CH ₂ , CH ₂). The chemical shifts would be influenced by the proximity of the electron-withdrawing trichlorovinyl group.
¹³ C NMR	Signals for the six distinct carbon atoms. The vinylic carbons will appear in the olefinic region, with the carbon bearing two chlorine atoms being significantly downfield.
Mass Spectrometry (EI)	A molecular ion peak (M ⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy	C=C stretching vibration for the double bond, C-H stretching and bending vibrations for the alkyl chain, and strong C-Cl stretching vibrations in the fingerprint region. ^[2]

Reactivity and Chemical Properties

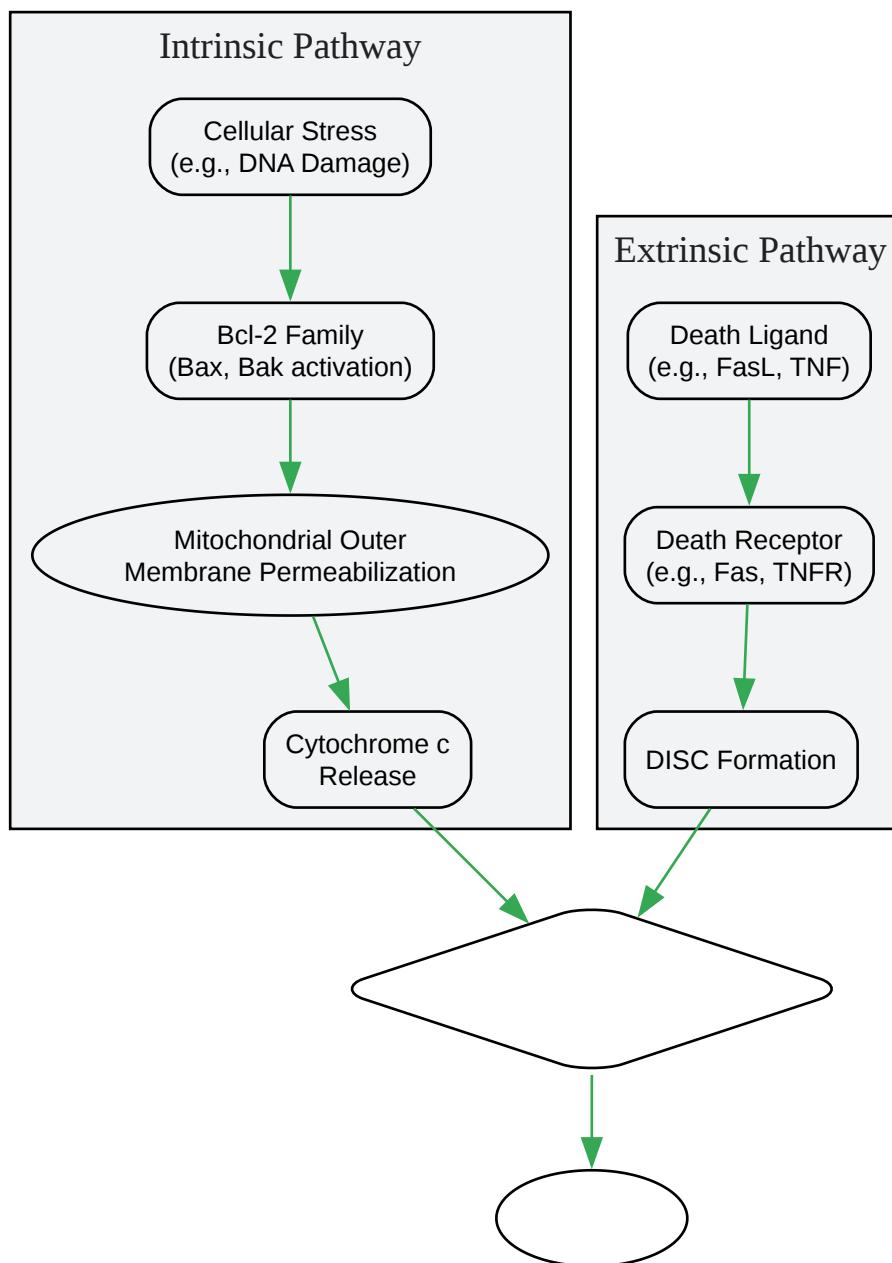

1,1,2-Trichlorohex-1-ene is expected to exhibit reactivity characteristic of electron-poor alkenes due to the presence of three electron-withdrawing chlorine atoms on the double bond. It would be susceptible to nucleophilic addition and substitution reactions. The compound is likely a liquid at room temperature with a density greater than water.

Biological Activity and Relevance to Drug Development

Specific studies on the biological activity of **1,1,2-trichlorohex-1-ene** are not widely documented. However, the broader class of chlorinated alkanes and alkenes is known for its potential toxicity. Some chlorinated organic compounds have been shown to be carcinogenic in animal studies.

Potential Toxicological Pathways

Chlorinated alkenes can be metabolized in vivo, sometimes leading to the formation of reactive intermediates that can interact with cellular macromolecules. While no specific pathway for **1,1,2-trichlorohex-1-ene** is documented, a generalized pathway for the bioactivation of chlorinated compounds often involves cytochrome P450-mediated oxidation, which can lead to the formation of epoxides or other reactive species. These electrophilic intermediates can then adduct to DNA or proteins, potentially initiating cytotoxic or carcinogenic effects.



[Click to download full resolution via product page](#)

Caption: Generalized metabolic activation pathway for chlorinated alkenes.

Apoptotic Signaling in Response to Chemical Insult

Chemical-induced cellular stress can trigger programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. While not directly studied for **1,1,2-trichlorohex-1-ene**, understanding these pathways is crucial for assessing the potential impact of novel chemical entities in drug development. Key pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating the intrinsic pathway.

[Click to download full resolution via product page](#)

Caption: Simplified overview of major apoptotic signaling pathways.

Conclusion

1,1,2-Trichlorohex-1-ene is a halogenated organic compound for which detailed experimental data is sparse in publicly accessible literature. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from analogous structures. For researchers in drug development and toxicology, the broader context of how chlorinated alkenes interact with biological systems, including potential metabolic activation and the induction of apoptotic pathways, provides a framework for evaluating the potential bioactivity of this and related compounds. Further experimental investigation is necessary to fully characterize the chemical and biological properties of **1,1,2-trichlorohex-1-ene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. infrared spectrum of 1,1,2-trichloroethane C₂H₃Cl₃ Cl₂CHCH₂Cl prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,1,2-Trichlorohex-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15468732#1-1-2-trichlorohex-1-ene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com